molecular formula C23H25NO4 B5907936 diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5907936
M. Wt: 379.4 g/mol
InChI Key: WKNWDKYHKPGDCL-OUKQBFOZSA-N
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Description

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethyl-4-(2-phenylvinyl)pyridine with diallyl carbonate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Diallyl 2,6-dimethyl-4-(2-methylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
  • Diallyl 2,6-dimethyl-4-(2-ethylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the phenylvinyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

bis(prop-2-enyl) 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-5-14-27-22(25)20-16(3)24-17(4)21(23(26)28-15-6-2)19(20)13-12-18-10-8-7-9-11-18/h5-13,19,24H,1-2,14-15H2,3-4H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNWDKYHKPGDCL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C=CC2=CC=CC=C2)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)/C=C/C2=CC=CC=C2)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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